N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVXDISRXKRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 1-acetyl-1,2,3,4-tetrahydroquinoline and furan-2-carbaldehyde. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Ethanediamide Derivatives with Tetrahydroquinoline Substitutions
Compound A : N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide
- Structural Differences: Replaces the acetyl group with a 1-methyl substituent on the tetrahydroquinoline. Substitutes the furan-2-ylmethyl group with a 4-fluorophenyl and piperidinyl moiety.
- Piperidine introduces basicity, which may influence solubility and receptor binding.
Compound B : N-(4-Chloro-3-fluorophenyl)-N'-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]ethanediamide
- Structural Differences: Uses a tetrahydroisoquinoline core instead of tetrahydroquinoline. Features a 4-chloro-3-fluorophenyl group instead of furan.
- Functional Implications: The chloro-fluorophenyl substituent increases electron-withdrawing effects, altering electronic distribution. Tetrahydroisoquinoline’s fused ring system may enhance steric hindrance in binding pockets.
Compound C : N'-(3-Acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
- Structural Differences: Incorporates a 4-methylpiperazine group and 3-acetamidophenyl substituent. Lacks the acetyl group on the tetrahydroquinoline.
- Functional Implications :
- Methylpiperazine improves water solubility due to its hydrophilic nature.
- Acetamidophenyl may engage in hydrogen bonding, enhancing target affinity.
Compounds with Furan Substituents
Compound D : N-Benzyl-N-(furan-2-ylmethyl)acetamide
- Structural Differences: Lacks the ethanediamide bridge and tetrahydroquinoline. Retains the furan-2-ylmethyl group but pairs it with a benzyl-acetamide.
- Functional Implications: Simpler structure may reduce metabolic stability compared to the target compound. The benzyl group contributes to lipophilicity but lacks the rigidity of tetrahydroquinoline.
Compound E : Ranitidine-Related Compounds (e.g., Ranitidine Related Compound A)
- Structural Differences: Features a dimethylaminomethyl-furan group instead of furan-2-ylmethyl. Includes sulfonamide or nitroacetamide functionalities.
- Sulfonamide groups are known for carbonic anhydrase inhibition, suggesting a divergent mechanism of action .
Tetrahydroquinoline Derivatives with Varied Backbones
Compound F : 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Structural Differences: Replaces ethanediamide with a benzamide backbone. Substitutes acetyl with a 2-oxo group on tetrahydroquinoline.
- Functional Implications :
Table 1: Structural and Functional Attributes
THQ: Tetrahydroquinoline; *THIQ: Tetrahydroisoquinoline
Biologische Aktivität
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This compound combines a tetrahydroquinoline core with a furan moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.4 g/mol |
| LogP | 2.825 |
| Polar Surface Area | 54.556 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the cyclization of an appropriate precursor with acetyl chloride to form the tetrahydroquinoline structure, followed by the introduction of the furan-containing ethanediamide moiety.
Anticancer Activity
Recent studies have indicated that compounds similar to N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes involved in cancer cell proliferation and survival pathways.
- Case Studies : In vitro studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) .
Antimicrobial Activity
Compounds containing the tetrahydroquinoline structure have also been evaluated for their antimicrobial properties:
- Activity Spectrum : These compounds show activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that certain derivatives exhibited higher antibacterial activity than standard antibiotics such as chloramphenicol .
Anti-inflammatory and Analgesic Effects
Research indicates that related compounds possess anti-inflammatory and analgesic effects:
- In Vivo Studies : Animal models have demonstrated significant reductions in inflammation markers when treated with tetrahydroquinoline derivatives.
The biological activity of N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(furan-2-yl)methyl]ethanediamide may be attributed to its ability to modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It may act on specific receptors that regulate cell signaling pathways associated with growth and apoptosis.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
